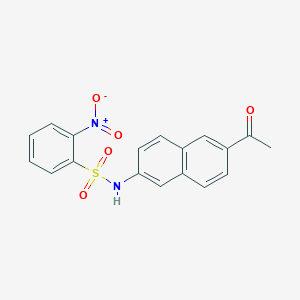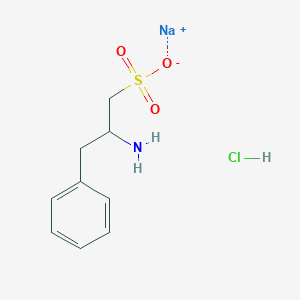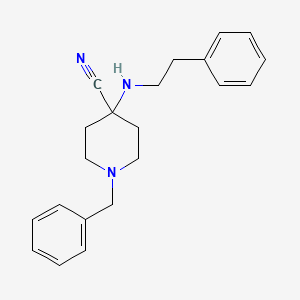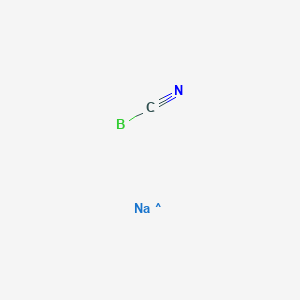![molecular formula C11H10N4O B14801047 [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14801047.png)
[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine: is a compound that features both an indole and an oxadiazole ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the oxadiazole ring is known for its diverse biological activities and structural versatility
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the indole moiety. One common method involves the reaction of aliphatic or aromatic isothiocyanates with hydrazides under electrochemical conditions. This process uses a two-electrode system with a conductive carbon working electrode and a counter electrode, and an appropriate electrolyte such as an organic solvent. Upon applying an electric potential, electrochemical oxidation and nucleophilic substitution reactions occur, leading to the formation of the desired oxadiazole-2-amines .
Industrial Production Methods: The use of electricity as an energy source is more environmentally friendly compared to traditional heating methods, contributing to greener and eco-friendly chemical processes .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, which can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the oxadiazole ring, leading to the formation of reduced oxadiazole derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the oxadiazole ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, each with potentially unique biological and chemical properties .
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine has been studied for its potential as an anticancer, anti-inflammatory, and antiviral agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Medicine: The compound’s pharmacophore properties have led to its investigation as a potential therapeutic agent. It has shown activity against various diseases, including cancer and viral infections .
Industry: In the field of materials science, the compound has been employed in the synthesis of organic semiconductors, which are crucial for optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
作用機序
The mechanism of action of [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The indole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors. The oxadiazole ring can stabilize the compound in aqueous media and enhance its binding affinity to biological targets. These interactions can lead to the modulation of various cellular pathways, resulting in the compound’s observed biological activities .
類似化合物との比較
(1H-Indol-3-yl)methanamine: This compound shares the indole moiety but lacks the oxadiazole ring. It is used in similar applications but may have
特性
分子式 |
C11H10N4O |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C11H10N4O/c12-5-10-14-15-11(16-10)8-6-13-9-4-2-1-3-7(8)9/h1-4,6,13H,5,12H2 |
InChIキー |
GPRFCTZBHZNKPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14800965.png)

![N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-3-phenylpropanehydrazide](/img/structure/B14800974.png)
![re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B14800980.png)

![[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B14800993.png)

![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B14801013.png)
![(R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14801022.png)
![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B14801025.png)
![4-ethoxy-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B14801029.png)
![6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B14801034.png)

